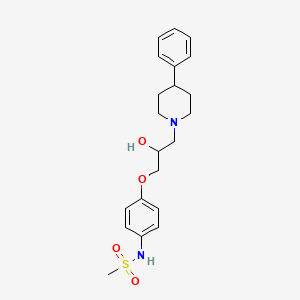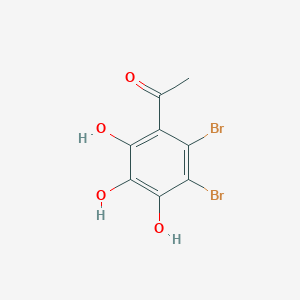![molecular formula C11H11NO4 B14488470 3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid CAS No. 65829-98-3](/img/structure/B14488470.png)
3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid is an organic compound that features both an acryloyl group and a hydroxybenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable amine to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The acryloyl group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alcohols or alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 3-[(Acryloylamino)methyl]-2-oxobenzoic acid.
Reduction: Formation of 3-[(Alkylamino)methyl]-2-hydroxybenzoic acid.
Substitution: Formation of esters or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid exerts its effects involves interactions with various molecular targets. The acryloyl group can undergo polymerization reactions, forming cross-linked networks that are useful in materials science. The hydroxybenzoic acid moiety can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acrylamido-2-methylpropane sulfonic acid: A similar compound used in the synthesis of hydrophilic polymers.
Salicylic acid: Shares the hydroxybenzoic acid moiety and is widely used in pharmaceuticals for its anti-inflammatory properties.
Aminosalicylic acid: Another derivative of hydroxybenzoic acid with applications in treating tuberculosis.
Uniqueness
3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid is unique due to the presence of both an acryloyl group and a hydroxybenzoic acid moiety, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form polymers and interact with biological molecules makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
65829-98-3 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
2-hydroxy-3-[(prop-2-enoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C11H11NO4/c1-2-9(13)12-6-7-4-3-5-8(10(7)14)11(15)16/h2-5,14H,1,6H2,(H,12,13)(H,15,16) |
Clé InChI |
MLLGHTMUQMTFPJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCC1=C(C(=CC=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)



![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)

![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)


